molecular formula C8H12BrN3O2 B1334510 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine CAS No. 885267-37-8

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine

Cat. No.: B1334510
CAS No.: 885267-37-8
M. Wt: 262.1 g/mol
InChI Key: PVJJQCGQWHXHNS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Biological Activity

5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C8H12BrN3O2
  • Molecular Weight : 262.11 g/mol
  • Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring and a dimethoxyethyl group, which enhances its lipophilicity and biological membrane penetration capabilities.

The precise mechanism of action for this compound is not fully elucidated; however, it is known to interact with various biological targets:

  • Enzymatic Inhibition : Studies indicate that the compound may act as an inhibitor in enzymatic pathways, potentially modulating enzyme activities critical for cellular functions.
  • Receptor Interaction : The compound's structural features suggest it could influence receptor interactions, which is crucial for therapeutic applications.

Pharmacological Studies

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Potential : The compound has shown promise as a candidate for cancer treatment, particularly in targeting mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers . Its selectivity over wild-type EGFR suggests a reduced toxicity profile, making it an attractive option for drug development.
  • Enzyme Modulation : Interaction studies have revealed that this compound can modulate the activity of specific enzymes, which may contribute to its therapeutic effects. For example, it has been linked to alterations in pathways associated with cell proliferation and survival.
  • Pharmacokinetics : Predictions indicate high gastrointestinal absorption and the potential to cross the blood-brain barrier, enhancing its utility in treating central nervous system disorders .

Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits mutant EGFR forms; potential for reduced toxicity
Enzyme InhibitionModulates enzyme activity related to cell signaling pathways
PharmacokineticsHigh absorption and blood-brain barrier permeability predicted

Notable Studies

  • EGFR Inhibition Study : A study highlighted the effectiveness of this compound against specific EGFR mutations associated with non-small cell lung cancer (NSCLC). The compound exhibited high potency while maintaining selectivity over wild-type EGFR .
  • Enzyme Interaction Analysis : Research on enzyme interactions indicated that the compound could significantly alter enzyme kinetics, impacting pathways crucial for tumor growth and survival.

Properties

IUPAC Name

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2/c1-13-7(14-2)5-12-8-10-3-6(9)4-11-8/h3-4,7H,5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJJQCGQWHXHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398678
Record name 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-37-8
Record name 5-Bromo-N-(2,2-dimethoxyethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885267-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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